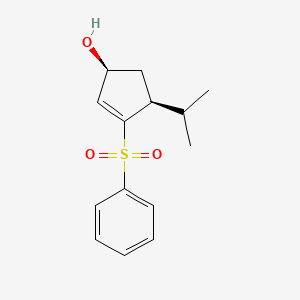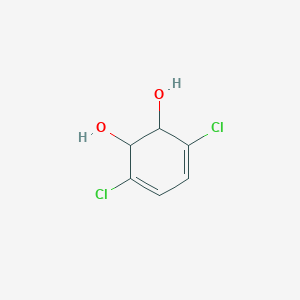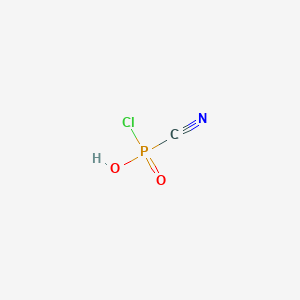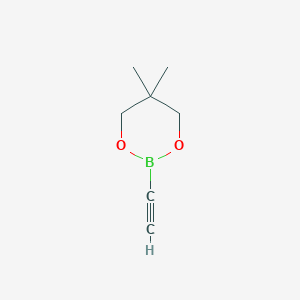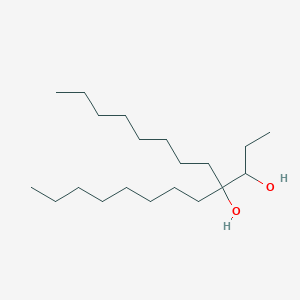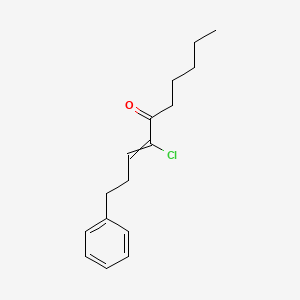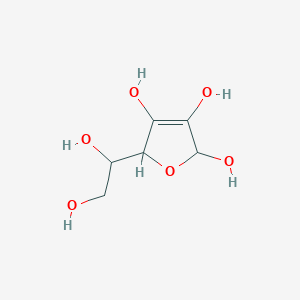![molecular formula C9H10ClN3O2 B12564212 2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol CAS No. 193887-75-1](/img/structure/B12564212.png)
2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol is a chemical compound with the molecular formula C8H8ClN3O2 and a molecular weight of 227.6479 daltons . This compound is characterized by the presence of an azido group, a chlorophenyl group, and an ethan-1-ol moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol typically involves the reaction of 4-azido-3-chlorobenzyl alcohol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the azido group to an amine group using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the azido group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.
Wissenschaftliche Forschungsanwendungen
2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is used in bioconjugation techniques to label biomolecules with azido groups for subsequent click chemistry reactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol involves its ability to participate in click chemistry reactions. The azido group can react with alkynes in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making the compound valuable in various chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
2-[(4-Azido-3-chlorophenyl)methoxy]ethan-1-ol can be compared with other similar compounds such as:
2-[(4-Azido-3-fluorophenyl)methoxy]ethan-1-ol: Similar structure but with a fluorine atom instead of chlorine, which may affect its reactivity and applications.
2-[(4-Azido-3-bromophenyl)methoxy]ethan-1-ol:
2-[(4-Azido-3-methylphenyl)methoxy]ethan-1-ol: The presence of a methyl group instead of chlorine can alter its reactivity and suitability for different applications.
Eigenschaften
CAS-Nummer |
193887-75-1 |
|---|---|
Molekularformel |
C9H10ClN3O2 |
Molekulargewicht |
227.65 g/mol |
IUPAC-Name |
2-[(4-azido-3-chlorophenyl)methoxy]ethanol |
InChI |
InChI=1S/C9H10ClN3O2/c10-8-5-7(6-15-4-3-14)1-2-9(8)12-13-11/h1-2,5,14H,3-4,6H2 |
InChI-Schlüssel |
JEBJIBVPGROOLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1COCCO)Cl)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


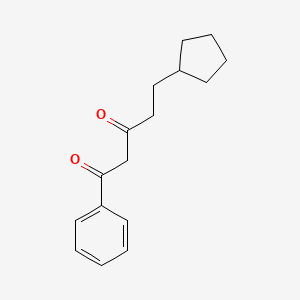

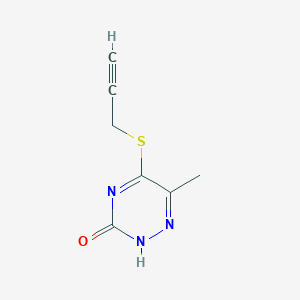
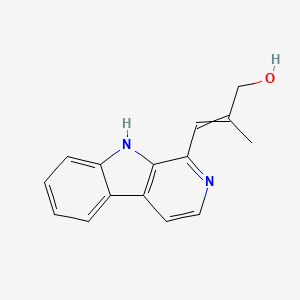

![6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide](/img/structure/B12564178.png)
